molecular formula C21H20FN3O2 B2904442 1-(3-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040664-70-7

1-(3-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2904442
CAS No.: 1040664-70-7
M. Wt: 365.408
InChI Key: DXKBXVJMKKVNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide ( 1040664-70-7) is a high-purity chemical reagent with the molecular formula C21H20FN3O2 and a molecular weight of 365.4 g/mol . This compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxamide class of heterocycles, a scaffold recognized for its significant synthetic versatility and potential in therapeutic development . Researchers are increasingly interested in pyridazine derivatives due to their diverse biological activities. Notably, recent studies on structurally related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues have identified compounds with potent anti-inflammatory activity, capable of inhibiting the release of cytokines like TNF-α and IL-6 by targeting the JNK2-NF-κB/MAPK signaling pathway . These findings highlight the value of this chemical class in investigative research for complex conditions such as acute lung injury (ALI) and sepsis . The specific substitution pattern of this molecule, featuring a 3-fluorobenzyl group at the 1-position and a 4-isopropylphenyl group on the carboxamide nitrogen, provides a unique structure-activity relationship profile for researchers to explore in medicinal chemistry and drug discovery programs. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14(2)16-6-8-18(9-7-16)23-21(27)19-10-11-20(26)25(24-19)13-15-4-3-5-17(22)12-15/h3-12,14H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKBXVJMKKVNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

The following table highlights key structural differences and similarities among analogs:

Compound Name Substituent at Position 1 Carboxamide Substituent Molecular Formula Molecular Weight Source
Target Compound 3-Fluorobenzyl 4-Isopropylphenyl C₂₂H₂₁FN₃O₂ 378.43 N/A
N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 3-Fluorobenzyl 3,5-Dimethoxyphenyl C₂₀H₁₈FN₃O₄ 383.4
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Chlorobenzyl 4-Methoxyphenyl C₂₀H₁₆Cl₂N₂O₃ 403.26
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide 3-(Trifluoromethyl)benzyl 4-Carbamoylphenyl C₂₂H₁₇F₃N₃O₃ 428.39
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Benzyl 3-(Cyclopropylcarbamoyl)phenyl C₂₂H₂₁N₃O₃ 375.43
Key Observations:
  • Steric Effects : The 4-isopropylphenyl group (target) provides greater steric hindrance compared to smaller substituents like methoxy () or cyclopropylcarbamoyl (), which may influence pharmacokinetics.
  • Hydrogen Bonding : The 3,5-dimethoxyphenyl group in offers hydrogen-bonding sites absent in the target’s isopropylphenyl, possibly affecting solubility or target affinity.
Key Observations:
  • Chromatography : High-yield syntheses (e.g., 95% for Compound 19 ) often employ flash chromatography, suggesting scalability for the target compound if similar methods apply.
  • Amine Coupling : Use of HATU/DIPEA () or trans-cyclobutylamine () highlights the versatility of carboxamide formation, applicable to the target’s 4-isopropylphenyl group.

Physicochemical and Pharmacological Inferences

  • Metabolic Stability: Fluorine atoms (target and ) may slow oxidative metabolism, extending half-life compared to non-halogenated analogs like .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Modification Impact on Bioactivity Evidence
Fluorine at 3-position Enhances metabolic stability and enzyme binding via hydrophobic/electrostatic interactions .
4-Isopropylphenyl Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .
Dihydropyridazine Core Acts as a hydrogen-bond acceptor, critical for kinase inhibition (e.g., MAPK or CDK targets) .

Q. Methodological Approach :

  • In vitro assays (e.g., kinase inhibition IC₅₀) paired with molecular docking (AutoDock, Schrödinger) to map binding pockets.
  • Solubility-Lipophilicity Balance : Use of HPLC logP measurements and PAMPA assays .

2.2. What experimental strategies resolve contradictions in reported biological activities?

Case Example : Conflicting reports on anti-inflammatory vs. anticancer activity.

  • Hypothesis : Context-dependent target modulation (e.g., COX-2 inhibition vs. apoptosis induction).
  • Resolution Strategies :
    • Dose-Response Profiling : Test across multiple concentrations (nM–µM) in diverse cell lines (e.g., HeLa, RAW 264.7) .
    • Target Deconvolution : Use CRISPR-Cas9 knockout libraries or proteome profiling (e.g., TMT-MS) .
    • Pathway Analysis : Western blotting for downstream markers (e.g., p38 MAPK, caspase-3) .

Data Interpretation : Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) to rule off-target effects .

2.3. How can researchers optimize in vivo pharmacokinetics for this compound?

Key Challenges : Low aqueous solubility and rapid hepatic clearance.
Methodological Solutions :

  • Formulation : Use of nanoparticle encapsulation (PLGA or liposomes) to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide to improve absorption .
  • Metabolic Stability : Liver microsome assays (human/rodent) identify major CYP450 isoforms involved in degradation .

Q. Preclinical Metrics :

  • AUC (Area Under Curve) : Target >500 ng·h/mL after oral administration in murine models .
  • Plasma Protein Binding : Measure via equilibrium dialysis to adjust dosing regimens .

2.4. What computational tools predict off-target interactions for this compound?

Q. Pipeline for Toxicity/Specificity Assessment :

Pharmacophore Modeling : Tools like Phase or MOE screen for similarity to known toxicophores (e.g., hERG inhibitors) .

Machine Learning : Platforms like DeepChem predict ADMET profiles using datasets like ChEMBL .

Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., 1 µs simulations in GROMACS) .

Validation : Pair computational predictions with high-throughput screening (e.g., Eurofins Panlabs panel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.